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molecular formula C10H12OS B8686003 Thioacetic acid S-(1-phenyl-ethyl)ester CAS No. 67385-07-3

Thioacetic acid S-(1-phenyl-ethyl)ester

Cat. No. B8686003
M. Wt: 180.27 g/mol
InChI Key: CNJYZHYDDJHXGK-UHFFFAOYSA-N
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Patent
US07585535B2

Procedure details

In a synthesis carried our according to Gauthier, Bourdon, Young, Tetrahedron Lett., 27(1), 15 (1986), at room temperature, 16.3 g of zinc iodide, 100 mL of dichloromethane and 12.5 g of 1-Phenyl-1-ethylalcohol are added to a 250 ml round-bottom flask. To this suspension 9.52 g of thioacetic acid is added. The mixture is stirred for 16 hours at room temperature. The reaction mixture is extracted with dichloromethane. The organic layer is washed with brine, dried over magnesium sulphate, filtered and concentrated to give 18.2 g of a yellow liquid which is purified by chromatography on silica gel.
Quantity
9.52 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
16.3 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7](O)[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:10]([OH:13])(=[S:12])[CH3:11]>[I-].[Zn+2].[I-].ClCCl>[C:1]1([CH:7]([S:12][C:10](=[O:13])[CH3:11])[CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
9.52 g
Type
reactant
Smiles
C(C)(=S)O
Step Two
Name
Quantity
12.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)O
Name
Quantity
16.3 g
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture is extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)SC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: CALCULATEDPERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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